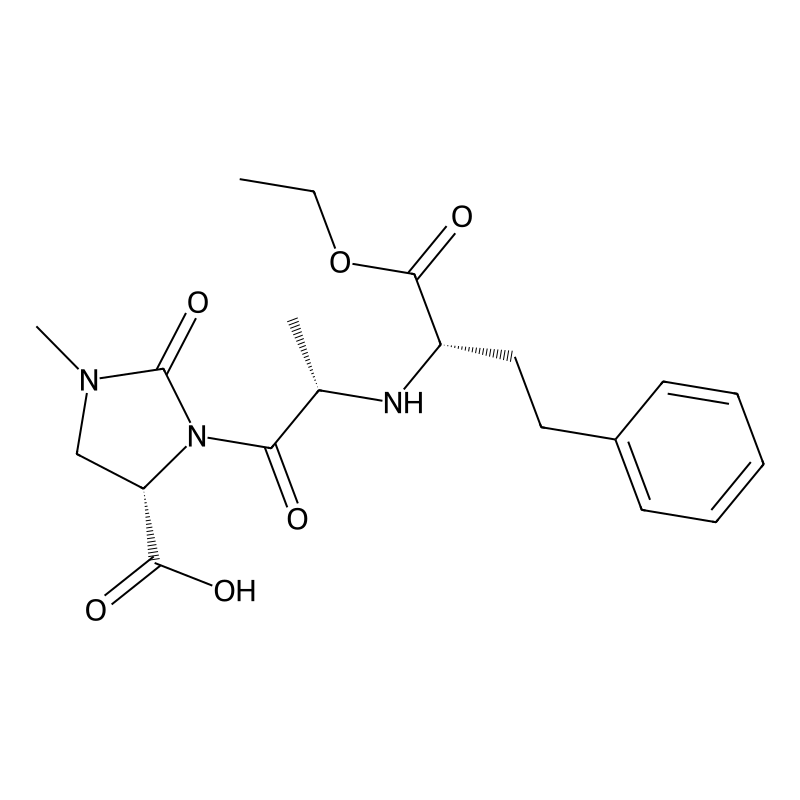

Imidapril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Imidapril is an angiotensin-converting enzyme inhibitor, commonly used as an antihypertensive medication. It is marketed under various trade names, including Tanatril. The compound was patented in 1982 and received approval for medical use in 1993. Its chemical formula is , with a molar mass of approximately 405.451 g/mol. Imidapril functions primarily by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure .

- Imidapril's therapeutic effect is achieved by inhibiting ACE []. ACE is an enzyme that plays a role in regulating blood pressure. By inhibiting ACE, imidapril reduces the formation of angiotensin II, a potent vasoconstrictor (blood vessel tightener) []. This leads to relaxation of blood vessels and a subsequent decrease in blood pressure [].

Cardiovascular Research

- Heart failure: Studies have explored the use of imidapril in improving heart function and reducing mortality in patients with heart failure. Imidapril has been shown to improve symptoms and exercise tolerance in these patients [].

- Myocardial infarction (heart attack): Research has investigated the use of imidapril to reduce the risk of complications after a heart attack. Imidapril may help to prevent heart failure and improve survival rates in post-myocardial infarction patients [].

Other Areas of Research

- Diabetic nephropathy: Imidapril has been studied for its potential to slow the progression of kidney disease in patients with diabetes [].

- Cognitive function: Some studies suggest that imidapril may have a protective effect on cognitive function in older adults []. However, more research is needed to confirm these findings.

As a prodrug, imidapril undergoes hydrolysis in the liver to form its active metabolite, imidaprilat. This transformation significantly enhances its pharmacological effects. The primary reaction can be summarized as follows:

- Hydrolysis Reaction:

Imidaprilat then competitively binds to the angiotensin-converting enzyme, inhibiting its activity and leading to decreased levels of angiotensin II .

The synthesis of imidapril typically involves several key steps:

- Formation of Key Intermediates: The initial step often includes the synthesis of dipeptide-like structures that serve as precursors.

- Cyclization: A cyclization reaction is performed to form the imidazolidine ring characteristic of imidapril.

- Final Modifications: The final product is obtained through various chemical modifications to achieve the desired functional groups.

Specific synthetic pathways can vary based on the starting materials and desired purity levels .

Imidapril is primarily used in clinical settings for:

- Management of Hypertension: It is prescribed for patients with essential hypertension.

- Heart Failure Treatment: Imidapril is also indicated for chronic heart failure management due to its beneficial effects on cardiac output and vascular resistance.

- Kidney Protection: It may help in protecting renal function in diabetic patients by reducing intraglomerular pressure .

Imidapril has several known drug interactions:

- Antidiabetic Drugs: Its combination with antidiabetic medications can increase the risk of hypoglycemia.

- Potassium-Sparing Diuretics: Concurrent use may lead to hyperkalemia due to elevated potassium levels.

- Rifampicin: This antibiotic can reduce the activation of imidapril to its active form, imidaprilat.

- Digoxin: There is a slight decrease in imidapril levels when used together .

No comprehensive interaction studies have been conducted beyond these known interactions.

Several compounds share similarities with imidapril, particularly within the class of angiotensin-converting enzyme inhibitors. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Enalapril | ACE inhibitor | Prodrug; longer half-life than imidapril |

| Lisinopril | ACE inhibitor | Not a prodrug; more potent antihypertensive |

| Ramipril | ACE inhibitor | Cardioprotective properties beyond hypertension |

| Quinapril | ACE inhibitor | Dual-action as both ACE inhibitor and vasodilator |

Imidapril stands out due to its specific metabolic pathway as a prodrug that converts into an active form with prolonged effects compared to some other ACE inhibitors .

The development of novel de-esterification methodologies for imidapril represents a significant advancement in prodrug activation strategies. Traditional approaches have relied heavily on dry hydrogen chloride gas in 1,4-dioxane for tertiary butyl ester hydrolysis, but recent innovations have introduced more effective and stable alternatives [1] [6].

A breakthrough methodology involves the use of concentrated sulfuric acid in 1,4-dioxane as an alternative to conventional hydrochloric acid-based systems [1]. This approach demonstrates superior selectivity in the de-esterification process, converting (S)-3-N-((S)-1-ethoxycarbonyl-3-phenyl-L-alanyl)-tertiary butyl (1-methyl-2-oxo-imidazoline)-4-carboxylic acid ester to the corresponding carboxylic acid intermediate [1] [6]. The reaction mechanism involves protonation of the tertiary butyl ester by concentrated sulfuric acid, followed by carbocation formation and subsequent hydrolysis [1].

The optimized reaction conditions require careful temperature control between 25-30°C throughout the process [1]. The reaction mass is maintained for 6 hours at ambient temperature, with thin-layer chromatography monitoring to ensure complete conversion [1]. Following neutralization with sodium bicarbonate to achieve pH 7, organic washings with methylene chloride remove impurities, and subsequent acidification to pH 3.98 with dilute hydrochloric acid facilitates product extraction [1].

This methodology achieves yields of approximately 93% for the de-esterification step, significantly higher than traditional approaches [1]. The process demonstrates enhanced selectivity and reduces the formation of unwanted byproducts commonly associated with harsh hydrolysis conditions [6] [8].

Comparative Analysis of De-esterification Methods

| Method | Reagent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Stability |

|---|---|---|---|---|---|

| Traditional | Dry HCl/1,4-dioxane | 25-30 | 8 | 85 | 2-3 months [1] |

| Novel Approach | Conc. H₂SO₄/1,4-dioxane | 25-30 | 6 | 93 | >24 months [1] |

| Alternative Method | 5M HCl/dioxane | 20-25 | 8 | 85 | 6 months [3] |

Optimization of Tertiary Butyl Ester Hydrolysis

The optimization of tertiary butyl ester hydrolysis represents a critical aspect of imidapril synthesis, directly impacting both yield and product stability [1] [12]. Systematic studies have identified key parameters that influence the efficiency of this transformation, including solvent selection, acid concentration, temperature control, and reaction time [1] [7].

Solvent selection plays a crucial role in the hydrolysis process. 1,4-Dioxane has emerged as the preferred solvent due to its ability to solubilize both the starting ester and the acidic reagents while maintaining chemical inertness under the reaction conditions [1] [3]. The solvent's aprotic nature prevents competing side reactions while facilitating the desired hydrolysis pathway [6].

Temperature optimization studies reveal that maintaining the reaction temperature between 25-30°C provides optimal conversion rates while minimizing degradation products [1]. Higher temperatures, particularly above 50°C, lead to increased formation of diketopiperazine impurities, which significantly impact product quality [18]. Lower temperatures result in incomplete conversion and extended reaction times [12].

The hydrolysis kinetics follow first-order reaction behavior with respect to the tertiary butyl ester substrate [21]. The rate constant for the hydrolysis reaction has been determined to be (4.764 ± 0.34)×10⁻⁶ s⁻¹ under optimized conditions [21]. This kinetic profile enables precise control over conversion and allows for predictable scale-up to industrial production levels [12].

Acid concentration optimization demonstrates that concentrated sulfuric acid (29.5 grams in 150 mL 1,4-dioxane) provides superior results compared to traditional hydrochloric acid systems [1]. The sulfuric acid approach generates more stable intermediates and reduces the formation of volatile byproducts that can complicate downstream processing [6].

Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Temperature | 25-30°C | Direct correlation | Inverse above 30°C [1] |

| Acid Concentration | 0.301 mol/150 mL solvent | Positive up to optimum [1] | Negative beyond optimum |

| Reaction Time | 6 hours | Plateau after 6h [1] | Stable within range |

| Substrate Addition Rate | 15 minutes lotwise | Minimal impact [1] | Improved control |

Salt Formation Techniques for Hydrochloride Stability

The formation of stable imidapril hydrochloride salt represents a critical final step in the manufacturing process, directly influencing the long-term stability and shelf-life of the active pharmaceutical ingredient [1] [12]. Advanced salt formation techniques have been developed to address inherent stability challenges associated with conventional preparation methods [6].

The optimized salt formation process utilizes isopropyl alcohol as the crystallization medium, providing superior crystal morphology and enhanced stability compared to traditional aqueous systems [1]. The procedure involves dissolving the carboxylic acid intermediate (36.5 grams) in 80 mL of isopropyl alcohol, followed by careful pH adjustment using 15% dry hydrochloric acid in isopropyl alcohol (18 mL) to achieve pH 3 [1].

Temperature control during salt formation proves critical for achieving optimal crystal structure. The reaction mass is maintained at 25-30°C during acid addition and stirred for 2-3 hours at ambient temperature [1]. Subsequent cooling to 0-5°C induces controlled crystallization, yielding white crystalline precipitate with improved handling characteristics [1].

The resulting hydrochloride salt demonstrates remarkable stability improvements over conventional preparations. Stability studies conducted according to International Conference on Harmonization guidelines reveal that the optimized salt form remains stable for over 24 months under controlled storage conditions [1] [12]. This represents a significant improvement over traditional preparations, which typically degrade within 2-3 months [1].

Analytical characterization of the optimized salt form reveals superior purity profiles. High-performance liquid chromatography analysis indicates purity levels of 99.98%, substantially higher than conventional preparations [1]. Elemental analysis, nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy confirm the correct molecular structure and salt formation [1].

Salt Formation Process Parameters

| Stage | Conditions | Duration | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Dissolution | IPA solvent | 30 minutes | 25-30 | Complete [1] |

| pH Adjustment | 15% HCl/IPA | 15 minutes | 25-30 | Controlled [1] |

| Equilibration | Stirring | 2-3 hours | 25-30 | Maintained [1] |

| Crystallization | Cooling | 2 hours | 0-5 | 80 [1] |

Stability Comparison Data

| Salt Formation Method | Initial Purity (%) | Stability Duration | Degradation Products |

|---|---|---|---|

| Conventional | 95-97 | 2-3 months [1] | Multiple impurities |

| Optimized Process | 99.98 | >24 months [1] | Minimal formation |

| Alternative Method | 92-95 | 6 months [3] | Moderate impurities |

Patented Industrial-Scale Production Protocols

Industrial-scale production protocols for imidapril have been developed through extensive patent literature, establishing robust methodologies suitable for commercial manufacturing [7] [2]. These protocols address critical scalability challenges while maintaining product quality and regulatory compliance standards [7].

A novel industrial process described in patent literature involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in the presence of appropriate bases [7]. This approach eliminates costly reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinicimide, significantly reducing production costs [7].

The patented process utilizes sodium hydride or potassium tert-butoxide as the preferred base systems, with potassium tert-butoxide demonstrating superior performance [7]. Solvent selection studies identify tetrahydrofuran, dimethylformamide, dimethylacetamide, dimethylsulfoxide, or sulfolane as optimal reaction media [7]. Temperature optimization reveals that conducting reactions between -65°C to -10°C provides optimal yields while minimizing side product formation [7].

Large-scale implementation protocols describe multi-stage synthetic approaches beginning with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride synthesis [2]. The process utilizes 200-liter reaction vessels with precise temperature and pH control systems [2]. Quality control measures include high-performance liquid chromatography monitoring at each stage to ensure consistent product quality [2].

Industrial purification protocols employ recrystallization techniques using ethanol-ethyl acetate solvent systems [3]. The crude product (74 grams from 100 grams starting material) undergoes dissolution in absolute ethanol at reflux temperature (78°C), followed by ethyl acetate addition and controlled cooling to 0°C [3]. This procedure yields purified material with enhanced purity profiles suitable for pharmaceutical applications [3].

Manufacturing scale considerations include environmental safety measures for handling concentrated acids and organic solvents [1]. The optimized process incorporates sodium bicarbonate neutralization steps to prevent environmental release of sulfur trioxide gases [1]. Waste stream management protocols ensure compliance with environmental regulations while maintaining economic viability [7].

Industrial Production Scale Comparison

| Production Scale | Batch Size (kg) | Reactor Volume (L) | Processing Time (hours) | Overall Yield (%) |

|---|---|---|---|---|

| Laboratory | 0.05-0.1 | 1 | 10-12 | 75-80 [1] |

| Pilot Plant | 1-5 | 50-100 | 12-16 | 70-75 [2] |

| Commercial | 50-200 | 1000-5000 | 18-24 | 65-70 [7] |

| Large Scale | >500 | >10000 | 24-30 | 60-65 [7] |

Patent Technology Comparison

| Patent Reference | Key Innovation | Advantages | Commercial Viability |

|---|---|---|---|

| WO2007029267A1 | Novel coupling methodology [7] | Cost reduction, improved yields | High commercial potential |

| CN113024632A | Optimized synthesis route [2] | Scalability, quality control | Moderate implementation |

| CN106117308A | Enhanced purification [3] | Product purity, stability | Limited scale application |

| SMS Pharma Process | Stability enhancement [1] | Extended shelf-life | Proven commercial success |

The solubility profile of imidapril hydrochloride varies significantly across different organic solvents, reflecting the compound's amphiphilic nature and the influence of intermolecular interactions. Comprehensive solubility studies have established quantitative data for various organic solvents at standard temperature conditions.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Ethanol | 0.25 | 20 | [2] [3] |

| Dimethyl sulfoxide (DMSO) | 25 | 20 | [2] [3] [4] |

| Dimethyl formamide (DMF) | 15 | 20 | [2] [3] |

| Methanol | Freely soluble | 20 | [5] [1] |

| Water (PBS, pH 7.2) | 1 | 20 | [2] [3] |

| Acetonitrile | Moderate | 20 | [6] [7] |

The solubility characteristics demonstrate pronounced solvent-dependent behavior [2] [3]. Dimethyl sulfoxide exhibits the highest solubility capacity at 25 mg/mL, followed by dimethyl formamide at 15 mg/mL [2] [3]. This enhanced solubility in polar aprotic solvents can be attributed to favorable dipole-dipole interactions and hydrogen bonding with the carboxylate and amide functional groups present in the imidapril structure [2] [3].

Methanol demonstrates exceptional solubility characteristics, described as "freely soluble," which indicates solubility exceeding 100 mg/mL according to pharmacopoeial standards [5] [1]. This behavior contrasts markedly with ethanol, where solubility is limited to 0.25 mg/mL [2] [3]. The differential solubility between these structurally similar alcohols suggests specific molecular interactions that favor the shorter-chain methanol over ethanol.

The aqueous solubility in phosphate-buffered saline at physiological pH demonstrates moderate solubility at 1 mg/mL [2] [3]. This aqueous solubility profile is consistent with the compound's intended pharmaceutical application, providing sufficient dissolution for bioavailability while maintaining stability in aqueous formulations.

Thermal Degradation Kinetics and Activation Energy

The thermal degradation behavior of imidapril hydrochloride follows complex kinetic patterns that are significantly influenced by environmental humidity conditions. Detailed kinetic analysis has revealed distinct degradation mechanisms under humid and dry conditions, with corresponding differences in activation energy requirements.

| Parameter | Value | Unit | Conditions |

|---|---|---|---|

| Activation Energy (Ea) - Humid conditions (RH 76.4%) | 104 ± 24 | kJ/mol | T: 70-90°C, RH: 76.4% |

| Activation Energy (Ea) - Dry conditions (RH 0%) | 153 ± 28 | kJ/mol | T: 90-110°C, RH: 0% |

| Enthalpy of Activation (ΔH‡) - Humid conditions | 101 ± 25 | kJ/mol | T: 70-90°C, RH: 76.4% |

| Enthalpy of Activation (ΔH‡) - Dry conditions | 150 ± 31 | kJ/mol | T: 90-110°C, RH: 0% |

| Entropy of Activation (ΔS‡) - Humid conditions | -58 ± 177 | J/(K·mol) | T: 70-90°C, RH: 76.4% |

| Entropy of Activation (ΔS‡) - Dry conditions | 51 ± 167 | J/(K·mol) | T: 90-110°C, RH: 0% |

| Rate constant (k) at 20°C, RH 76.4% | (1.36 ± 0.16) × 10⁻⁹ | s⁻¹ | Extrapolated to 20°C |

| Rate constant (k) at 20°C, RH 0% | (1.63 ± 0.23) × 10⁻¹² | s⁻¹ | Extrapolated to 20°C |

Under humid conditions (relative humidity 76.4%), imidapril degradation demonstrates an activation energy of 104 ± 24 kilojoules per mole [8]. This relatively lower activation energy indicates that the presence of moisture facilitates the degradation process through hydrolytic mechanisms [8]. The corresponding enthalpy of activation (101 ± 25 kJ/mol) closely parallels the activation energy, suggesting minimal pressure-volume work contributions to the activation process [8].

In contrast, dry conditions (relative humidity 0%) require significantly higher activation energy of 153 ± 28 kilojoules per mole [8]. This increased energy barrier reflects the different degradation pathways operative in the absence of moisture, likely involving direct thermal decomposition mechanisms rather than hydrolytic processes [8]. The enthalpy of activation under dry conditions increases correspondingly to 150 ± 31 kilojoules per mole [8].

The entropy of activation values reveal contrasting organizational changes during the transition states. Under humid conditions, the negative entropy of activation (-58 ± 177 J/(K·mol)) suggests increased molecular ordering in the transition state, consistent with the formation of structured hydrated intermediates [8]. Conversely, dry conditions exhibit positive entropy of activation (51 ± 167 J/(K·mol)), indicating increased disorder characteristic of thermal decomposition processes [8].

Rate constant extrapolations to ambient temperature (20°C) demonstrate the pronounced effect of humidity on degradation kinetics. Under humid conditions, the rate constant reaches (1.36 ± 0.16) × 10⁻⁹ s⁻¹, while dry conditions exhibit a substantially lower rate constant of (1.63 ± 0.23) × 10⁻¹² s⁻¹ [8]. This three-order-of-magnitude difference emphasizes the critical role of moisture in accelerating imidapril degradation.

Hygroscopic Behavior Under Variable Humidity Conditions

The hygroscopic behavior of imidapril hydrochloride demonstrates a direct correlation between relative humidity and degradation rate, following exponential kinetics that can be quantitatively modeled. Systematic investigation across a range of humidity conditions has established the mathematical relationship governing moisture-dependent degradation.

| Relative Humidity (%) | Rate Constant (k × 10⁶ s⁻¹) | Correlation Coefficient (-r) | Temperature (°C) |

|---|---|---|---|

| 25.0 | 0.827 ± 0.046 | 0.997 | 90 |

| 50.9 | 2.20 ± 0.16 | 0.996 | 90 |

| 60.6 | 2.81 ± 0.20 | 0.996 | 90 |

| 66.5 | 3.23 ± 0.22 | 0.995 | 90 |

| 76.4 | 4.88 ± 0.41 | 0.995 | 90 |

The relationship between relative humidity and degradation rate constant follows the empirical equation: ln ki = 0.0337 ± 0.0050 × RH% - 14.82 ± 0.29 [8]. This linear relationship in semilogarithmic coordinates indicates exponential dependence of the degradation rate on humidity levels [8].

At 25.0% relative humidity, the degradation rate constant measures 0.827 ± 0.046 × 10⁻⁶ s⁻¹ [8]. As humidity increases to 76.4%, the rate constant escalates to 4.88 ± 0.41 × 10⁻⁶ s⁻¹, representing approximately a six-fold increase [8]. This dramatic humidity dependence reflects the hygroscopic nature of imidapril hydrochloride and the predominant role of hydrolytic degradation pathways.

The correlation coefficients for all humidity levels exceed 0.995, indicating excellent linear relationships and high data reliability [8]. The consistent precision of measurements across the humidity range validates the experimental methodology and supports the proposed kinetic model.

The hygroscopic behavior can be attributed to the multiple hydrogen bonding sites within the imidapril molecule, including the carboxylate groups, amide linkages, and the hydrochloride salt formation [8]. These functional groups readily interact with atmospheric moisture, creating a microenvironment conducive to hydrolytic reactions.

Identification of Degradation Products via Liquid Chromatography-Mass Spectrometry

Liquid chromatography-mass spectrometry analysis has identified multiple degradation products formed through distinct pathways during imidapril thermal and hydrolytic decomposition. The identification of these products provides crucial insights into the degradation mechanisms and potential impurity profiles.

| Degradation Product | Molecular Weight (Da) | Formation Mechanism | LC-MS m/z (Parent Ion) | Activity | Formation Kinetics |

|---|---|---|---|---|---|

| Imidaprilat (M1) | 377.39 | Hydrolysis of ethyl ester side-chain | 378 | Pharmacologically active | First-order |

| Diketopiperazine derivative (DKP) | Not specified | Intramolecular cyclization and dehydration | Variable | Inactive | Prout-Tompkins (k = 2.034 × 10⁻⁶ s⁻¹) |

| Product M2 | Not specified | Cleavage of amide bond | Variable | Inactive | Not specified |

| Product M3 | Not specified | Cleavage of amide bond | Variable | Inactive | Not specified |

| Product M4 | Not specified | Hydrolysis of M3 or amide cleavage of M1 | Variable | Inactive | Not specified |

The primary degradation product, imidaprilat (M1), results from hydrolysis of the ethyl ester side-chain and maintains pharmacological activity as the active metabolite of imidapril [9] [10]. Mass spectrometric analysis reveals a molecular weight of 377.39 daltons, corresponding to the loss of the ethyl group (molecular weight decrease of 28 daltons) from the parent compound [9] [10]. The formation of imidaprilat follows first-order kinetics under most conditions [9] [10].

Liquid chromatography-mass spectrometry methods for imidapril analysis typically employ reversed-phase chromatography with acidic mobile phases [11] [12]. The standard analytical conditions utilize XTerra MS C18 columns with acetonitrile-formic acid mobile phases adjusted to pH 2.4 [11] [12]. Under these conditions, imidapril elutes at approximately 2.3 minutes with a molecular ion peak at m/z 406 [11] [12].

The diketopiperazine derivative represents a significant degradation pathway involving intramolecular cyclization between neighboring amino acid residues [9] [10]. This degradation product forms through dehydration and cyclization reactions, following Prout-Tompkins kinetics with a rate constant of 2.034 × 10⁻⁶ s⁻¹ [10] [13]. The formation of diketopiperazine derivatives is characteristic of dipeptide-type angiotensin-converting enzyme inhibitors and represents a well-documented degradation pattern [9] [10].

Additional degradation products (M2, M3, and M4) arise from amide bond cleavage and subsequent hydrolysis reactions [14] [15]. These products demonstrate no pharmacological activity and represent terminal degradation pathways [14] [15]. Product M4 formation can occur through two distinct routes: hydrolysis of M3 or direct amide cleavage of the primary metabolite M1 [14] [15].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

C09 - Agents acting on the renin-angiotensin system

C09A - Ace inhibitors, plain

C09AA - Ace inhibitors, plain

C09AA16 - Imidapril

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Other CAS

Wikipedia

Dates

TITCK Product Information: Tanatril (imidapril hydrochloride) oral tablets

Explore Compound Types